Cas no 895013-41-9 (5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide)

5-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide is a structurally complex benzamide derivative featuring a benzothiazole core substituted with a fluorine atom, enhancing its electronic properties. The presence of a nitro group and a chloro substituent on the benzene ring contributes to its electrophilic reactivity, while the pyridinylmethyl moiety offers potential for further functionalization. This compound is of interest in medicinal chemistry and agrochemical research due to its multi-functional scaffold, which may exhibit bioactivity as a kinase inhibitor or antimicrobial agent. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in the synthesis of targeted small molecules.
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide structure
895013-41-9 structure
Product Name:5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide
CAS No:895013-41-9
MF:C20H12ClFN4O3S
MW:442.850685119629
CID:6153735
PubChem ID:16802780
Update Time:2025-06-12

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide
    • 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
    • AKOS024655705
    • 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
    • 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
    • 895013-41-9
    • F2515-1347
    • Inchi: 1S/C20H12ClFN4O3S/c21-13-6-7-16(26(28)29)14(9-13)19(27)25(11-12-3-2-8-23-10-12)20-24-18-15(22)4-1-5-17(18)30-20/h1-10H,11H2
    • InChI Key: VCZPZUJATBMIMB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(N(C1=NC2C(=CC=CC=2S1)F)CC1C=NC=CC=1)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 442.0302673g/mol
  • Monoisotopic Mass: 442.0302673g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 120Ų

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide Pricemore >>

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Additional information on 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide

Research Brief on 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide (CAS: 895013-41-9)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small-molecule inhibitors targeting specific protein-protein interactions (PPIs) and enzymatic pathways. Among these, the compound 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide (CAS: 895013-41-9) has emerged as a promising candidate for therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activity, and potential clinical relevance.

The compound, characterized by its unique benzothiazole and pyridine moieties, has been investigated for its inhibitory effects on key signaling pathways involved in inflammation and oncogenesis. Recent studies have demonstrated its high affinity for specific kinase targets, such as JAK2 and FLT3, which are critical in the pathogenesis of myeloproliferative disorders and acute myeloid leukemia (AML). Structural-activity relationship (SAR) analyses reveal that the nitro and chloro substituents enhance binding efficiency, while the fluorine atom on the benzothiazole ring contributes to metabolic stability.

In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide exhibited potent anti-proliferative activity against AML cell lines, with IC50 values in the nanomolar range. Moreover, the compound showed favorable pharmacokinetic profiles in rodent models, including good oral bioavailability and minimal off-target effects. These findings underscore its potential as a lead compound for further drug development.

Despite these promising results, challenges remain in optimizing the compound's selectivity and reducing potential toxicity. Recent computational modeling efforts have focused on identifying derivative structures that maintain high efficacy while improving safety profiles. Additionally, ongoing preclinical trials aim to evaluate the compound's synergistic effects with existing therapies, such as tyrosine kinase inhibitors (TKIs), to enhance therapeutic outcomes in resistant cancers.

In conclusion, 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide represents a significant advancement in the development of targeted therapies for hematological malignancies. Continued research into its mechanistic underpinnings and clinical potential will be crucial for translating these findings into viable treatment options. This brief underscores the importance of interdisciplinary collaboration in advancing chemical biology and medicinal chemistry research.

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